(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(8-6-12)17(19)20/h1-10H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRTLPJDDPNFR-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chalcone synthesis can be applied. This involves optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce the α,β-unsaturated carbonyl system to a saturated system.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives or saturated chalcones.
Substitution: Substituted chalcones with various functional groups replacing the nitro or chloro groups.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of (E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in its antibacterial and anticancer activities, where it can inhibit key enzymes involved in cell growth and proliferation.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s performance in various applications is strongly influenced by substituent effects. Key comparisons include:
Table 1: Substituent Effects on Key Properties
Key Insights from Comparative Studies
Photovoltaic Performance
In dye-sensitized solar cells (DSSCs), fluorine substituents outperform chlorine due to higher electronegativity, which enhances electron transfer. For example, CH-FF (4-F, 4-F) achieved 5.2% efficiency compared to CH-ClF (3-Cl, 4-F) at 3.8% . However, the nitro group in the target compound may compensate by providing stronger electron withdrawal, though this requires experimental validation.
Crystallographic and Nonlinear Optical Properties
- Crystal Packing : Methoxy and ethoxy substituents (e.g., in ) promote hydrogen bonding and π-stacking, whereas nitro groups enhance dipole-dipole interactions .
- Nonlinear Optics: The nitro group’s electron-withdrawing nature increases hyperpolarizability (β). The target compound’s 3-chloro substituent may further polarize the π-system, surpassing methyl-substituted analogs (β = 2.77 vs. 1.76 × 10⁻³⁰ esu) .
Biological Activity
(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as C15H10ClNO3, is a synthetic chalcone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a chalcone structure characterized by the presence of a 3-chlorophenyl group and a 4-nitrophenyl group. Its chemical properties include:
- Molecular Formula : C15H10ClNO3
- CAS Number : 63831-41-4
- Molecular Weight : 285.70 g/mol
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound, particularly against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on several cancer cell lines, it was found to exhibit significant antiproliferative activity. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via ROS generation |
| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 6.0 | Inhibition of DNA synthesis |
These findings suggest that the compound's efficacy is linked to its ability to induce oxidative stress and disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Research has indicated that it possesses both antibacterial and antifungal activities.
Antibacterial Efficacy
A recent study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound has moderate antibacterial activity, particularly effective against Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups, such as the nitro group, significantly influences its potency. Studies suggest that:
Q & A
Q. What is the standard synthetic route for (E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and how is the E-configuration confirmed?
The compound is synthesized via the Claisen-Schmidt condensation reaction. Equimolar ratios of 3-chlorophenylacetophenone and 4-nitrobenzaldehyde are reacted in ethanol with NaOH (10–20% w/v) as a base catalyst at room temperature. The E-configuration is confirmed through single-crystal X-ray diffraction (XRD), which reveals the dihedral angle between the aromatic rings (~10–15°) and trans-arrangement of substituents. Coupling constants (J ≈ 15–16 Hz) in ¹H NMR further validate the E-geometry by indicating trans-vinylic protons .
Q. Which spectroscopic techniques are essential for characterizing this chalcone derivative?
Key techniques include:
- FT-IR : Confirms carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C=C (enone) at ~1580–1620 cm⁻¹.
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.5 ppm), vinylic protons (δ 7.2–7.8 ppm, J ≈ 15–16 Hz), and carbonyl carbon (δ ~190 ppm).
- XRD : Resolves crystal packing, bond lengths (C=O: ~1.22 Å; C=C: ~1.45 Å), and intermolecular interactions (e.g., C–H···O, π-π stacking).
- UV-Vis : Identifies λmax (~350–400 nm) due to π→π* transitions in the conjugated enone system .
Q. How are solubility and stability optimized for this compound in biological assays?
Solubility is enhanced using polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures. Stability is maintained by storing the compound in dark, anhydrous conditions to prevent photodegradation of the nitro group and hydrolysis of the enone moiety. Sonication or heating (≤50°C) may be required for dissolution .
Q. What methods are used to assess purity, and how are byproducts minimized during synthesis?
Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (Rf ≈ 0.6–0.7 in ethyl acetate/hexane). Byproducts (e.g., Z-isomers or unreacted aldehydes) are minimized by controlling reaction time (4–6 hrs), stoichiometry, and base concentration. Recrystallization from ethanol or methanol yields >95% pure crystals .
Q. What are the primary intermolecular interactions observed in its crystal structure?
XRD analysis reveals:
- C–H···O hydrogen bonds between nitro groups and adjacent aromatic hydrogens (distance: ~2.5–3.0 Å).
- π-π stacking between chlorophenyl and nitrophenyl rings (interplanar distance: ~3.5–4.0 Å).
- Van der Waals interactions stabilizing the crystal lattice .
Advanced Research Questions
Q. How do computational methods like DFT resolve discrepancies between experimental and theoretical data?
Density Functional Theory (DFT) at B3LYP/6-311G(d,p) is used to calculate optimized geometries, vibrational frequencies, and electronic properties. Discrepancies in bond lengths (e.g., C=O: experimental 1.22 Å vs. theoretical 1.24 Å) arise from crystal packing effects not modeled in gas-phase calculations. Scaling factors (0.96–0.98) adjust vibrational frequencies to match experimental IR peaks .
Q. What insights do molecular docking studies provide into its antimicrobial mechanism?
Docking against bacterial efflux pumps (e.g., NorA in S. aureus) shows the nitro group forms hydrogen bonds with Thr-216 and Asn-260 residues (binding energy: −8.5 to −9.0 kcal/mol). The chlorophenyl moiety enhances hydrophobic interactions with pump cavities, reducing antibiotic resistance. MD simulations (100 ns) validate stable binding conformations .
Q. How do solvent polarity and substituents influence its photophysical properties?
In polar solvents (e.g., methanol), the compound exhibits solvatochromic shifts (Δλ ≈ 10–15 nm) due to stabilized excited states. Dual amplified spontaneous emission (ASE) bands at 545 nm and 565 nm arise from solvent-dependent superexciplex formation between excited molecules. The nitro group’s electron-withdrawing effect reduces HOMO-LUMO gap (4.2–4.5 eV), enhancing fluorescence .
Q. What strategies improve refinement accuracy in XRD analysis of this compound?
SHELXL-2018 is used for least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically (C–H = 0.93–0.97 Å) and refined isotropically. R-factor convergence (<5%) is achieved via iterative cycles, and twinning parameters (BASF) are applied for non-merohedral twins. Structure validation employs PLATON/ADDSYM to check for missed symmetry .
Q. How does substituent position (e.g., 3-Cl vs. 4-NO₂) modulate bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models reveal:
- 3-Chlorophenyl : Enhances lipophilicity (logP ≈ 3.5), improving membrane permeability.
- 4-Nitrophenyl : Increases electron affinity, facilitating redox-mediated antibacterial effects.
- E-configuration : Optimizes steric alignment with target proteins (e.g., acetylcholinesterase IC₅₀ ≈ 12 µM). Substituting 4-NO₂ with methoxy reduces activity by 40%, highlighting the nitro group’s critical role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
